4,4-Diethoxy-N,N-dimethyl-1-butanamine
Overview
Description
4,4-Diethoxy-N,N-dimethyl-1-butanamine is an organic compound primarily used in the manufacturing of pharmaceuticals. It is a derivative of butanamine, a nitrogenous compound made up of four carbon atoms, three hydrogen atoms, and one nitrogen atom . This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, including antimigraine drugs .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of pharmaceutical intermediates , suggesting that its targets could be varied depending on the specific drug it is used to produce.
Action Environment
Safety data sheets suggest that it should be stored at temperatures between 2-8°c , indicating that temperature could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
It is known to be used in organic synthesis and pharmaceutical intermediates, and it is an intermediate for Sumatriptan, Rizatriptan, Almotriptan, Zolmitriptan . These drugs are 5-HT1D receptor agonists, used for medicinal treatments such as antimigraine drugs .
Molecular Mechanism
It is used in the preparation of N,N-Dimethyltryptamines, which are known to interact with serotonin receptors in the brain .
Temporal Effects in Laboratory Settings
It is known that the compound is a light yellow liquid and has a density of 0.844 g/mL at 25 °C (lit.) .
Metabolic Pathways
As an intermediate for Sumatriptan, Rizatriptan, Almotriptan, Zolmitriptan, it may be involved in the metabolic pathways of these drugs .
Preparation Methods
The synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine involves several steps. One common method starts with the reaction of 1-bromo-3-chloropropane with dimethylamine in the presence of a phase transfer catalyst like polyethylene glycol (PEG). This reaction produces 3-dimethylamino-1-chloropropane, which is then reacted with magnesium to form a Grignard reagent. The Grignard reagent is subsequently reacted with triethyl orthoformate to yield this compound . The yield of this synthesis method is approximately 70.11% .
Chemical Reactions Analysis
4,4-Diethoxy-N,N-dimethyl-1-butanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4-Diethoxy-N,N-dimethyl-1-butanamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate in the synthesis of various compounds, including N,N-Dimethyltryptamines and 5-HT1D receptor agonists, which are used in the treatment of migraines . In biology, it is used to study the effects of different chemical modifications on biological activity. In medicine, it is an intermediate in the production of drugs like Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan, which are used to treat migraines . Additionally, it is used in the synthesis of antifungal and anti-inflammatory agents, such as indomethacin and ibuprofen .
Comparison with Similar Compounds
4,4-Diethoxy-N,N-dimethyl-1-butanamine is similar to other compounds like 1-(N,N-Dimethylamino)-4,4-diethoxybutane, 4,4-Diethoxy-N,N-dimethylbutanamine, and 4-Dimethylaminobutanal diethyl acetal . it is unique in its specific structure and reactivity, which make it particularly useful as an intermediate in the synthesis of antimigraine drugs. Its ability to undergo various chemical reactions and form different products also sets it apart from other similar compounds .
Properties
IUPAC Name |
4,4-diethoxy-N,N-dimethylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2/c1-5-12-10(13-6-2)8-7-9-11(3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXMWBLNSPNBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCN(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338168 | |
Record name | 4,4-Diethoxy-N,N-dimethyl-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-77-4 | |
Record name | 4,4-Diethoxy-N,N-dimethyl-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Diethoxy-N,N-dimethylbutanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Diethoxy-N,N-dimethyl-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-DIETHOXY-N,N-DIMETHYLBUTANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P64QEI4T0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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